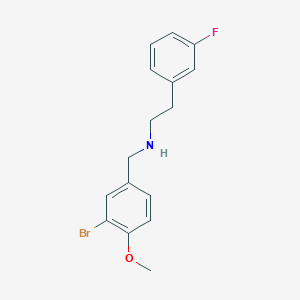

N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine

CAS No.:

Cat. No.: VC9809957

Molecular Formula: C16H17BrFNO

Molecular Weight: 338.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17BrFNO |

|---|---|

| Molecular Weight | 338.21 g/mol |

| IUPAC Name | N-[(3-bromo-4-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C16H17BrFNO/c1-20-16-6-5-13(10-15(16)17)11-19-8-7-12-3-2-4-14(18)9-12/h2-6,9-10,19H,7-8,11H2,1H3 |

| Standard InChI Key | KTZSTWBHFMAEMT-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CNCCC2=CC(=CC=C2)F)Br |

Introduction

N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine is an organic compound characterized by its complex structure, featuring both bromine and fluorine substituents. This compound is of significant interest in various scientific fields, including chemistry, biology, and medicine, due to its potential applications as a building block for more complex molecules and its biological activities.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | N-[(3-bromo-4-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine |

| Molecular Formula | C16H17BrFNO |

| Molecular Weight | 357.67 g/mol |

| CAS Number | 1609403-93-1 |

Synthesis of N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine

The synthesis of this compound typically involves multi-step organic reactions. A common route begins with the preparation of the intermediate 3-bromo-4-methoxybenzyl chloride, which is then reacted with 2-(3-fluorophenyl)ethanamine under basic conditions to form the final product. Solvents such as dichloromethane or tetrahydrofuran are commonly used, along with bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

In industrial settings, large-scale batch reactors are employed to optimize yield and purity. Automated systems are used to monitor temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemistry

-

Building Block: Used as a precursor for synthesizing more complex molecules.

Biology

-

Receptor Binding Studies: Investigated for its potential as a ligand in receptor binding studies.

Medicine

-

Therapeutic Effects: Explored for its potential therapeutic effects, particularly in developing new pharmaceuticals.

Industry

-

Specialty Chemicals: Utilized in the production of specialty chemicals and materials.

Biological Activity and Mechanism of Action

The biological activity of N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to various biological effects, including potential antidepressant or anxiolytic effects through receptor binding and anticancer properties via enzyme inhibition.

Comparison with Similar Compounds

N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine is unique due to its bromine and fluorine substituents, which influence its chemical reactivity and biological activity. Similar compounds include:

-

N-(3-bromo-4-methoxybenzyl)-2-phenylethanamine

-

N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine

-

N-(3-chloro-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine

These compounds share structural similarities but differ in their substituents, affecting their properties and applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume